N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, commonly known as DPA-714, is a novel ligand used for imaging neuroinflammation in the central nervous system. It is a selective and high-affinity ligand for translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.
Mecanismo De Acción
DPA-714 binds to the N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, which is upregulated in activated microglia and astrocytes in response to neuroinflammation. The binding of DPA-714 to this compound results in the accumulation of the ligand in the inflamed brain regions, which can be detected by PET imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have minimal binding to other receptors in the brain, indicating its selectivity for this compound. It has also been shown to have good brain penetration and metabolic stability. In addition, DPA-714 has low toxicity and is well-tolerated in animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for lab experiments, including its high selectivity and affinity for N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, its good brain penetration, and its stability. However, its limitations include the need for PET imaging equipment, which can be expensive and not widely available.
Direcciones Futuras
There are several future directions for the use of DPA-714 in research. One direction is to investigate its potential as a biomarker for early detection of neuroinflammation in various neurological disorders. Another direction is to explore its use in monitoring the efficacy of anti-inflammatory drugs in these diseases. Additionally, further studies are needed to fully understand the role of N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide in neuroinflammation and its potential as a therapeutic target.
Métodos De Síntesis
The synthesis of DPA-714 involves several steps, starting from the reaction of 4-aminobenzylamine with 3,3-diphenylpropanoic acid to form 4-[(3,3-diphenylpropanoyl)amino]benzylamine. This intermediate is then reacted with 1-adamantanecarboxylic acid to form the final product, DPA-714.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively used in preclinical and clinical studies as a PET imaging agent for visualizing neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has also been used to monitor the efficacy of anti-inflammatory drugs in these diseases.
Propiedades
Fórmula molecular |
C32H34N2O2 |
---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
N-[4-(3,3-diphenylpropanoylamino)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C32H34N2O2/c35-30(18-29(25-7-3-1-4-8-25)26-9-5-2-6-10-26)33-27-11-13-28(14-12-27)34-31(36)32-19-22-15-23(20-32)17-24(16-22)21-32/h1-14,22-24,29H,15-21H2,(H,33,35)(H,34,36) |
Clave InChI |
SYEIJMZZOGGWNW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.